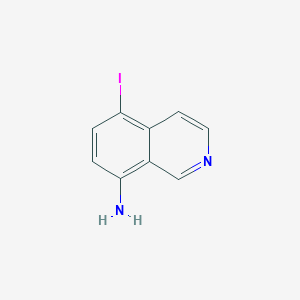

5-Iodoisoquinolin-8-amine

Beschreibung

Historical Context and Evolution of Isoquinoline (B145761) Chemistry

The journey of isoquinoline chemistry began in the 19th century. Isoquinoline itself was first isolated from coal tar in 1885. wikipedia.org This discovery was shortly followed by the first laboratory synthesis in 1886, marking the start of intensive investigation into this heterocyclic system. numberanalytics.com Early and enduring synthetic methods, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, laid the foundational grammar for constructing the isoquinoline core. numberanalytics.comnumberanalytics.com

Even before its isolation as a simple heterocycle, the isoquinoline motif was known through its presence in natural products. Morphine, the first isoquinoline alkaloid, was isolated in the early 1800s from the opium poppy, long before its chemical structure was fully understood. rsc.org This class of over 2,500 alkaloids, derived from the amino acid tyrosine, demonstrated the profound biological relevance of the isoquinoline scaffold from the outset. wikipedia.orgrsc.orgnih.gov

Over the decades, the synthesis of isoquinolines has evolved significantly. The development of transition-metal catalysis, microwave-assisted synthesis, and flow chemistry techniques has provided more efficient, selective, and environmentally benign routes to these compounds. numberanalytics.comresearchgate.net This continuous innovation has expanded the chemist's toolbox, allowing for the creation of increasingly complex and functionally diverse isoquinoline derivatives. nih.gov

Significance of Halogenated and Aminated Isoquinoline Scaffolds in Modern Chemistry

The strategic placement of halogen and amine functional groups on the isoquinoline core dramatically enhances its synthetic utility and biological potential. These substituents are not mere decorations; they are key handles that unlock diverse chemical transformations and molecular interactions.

Halogenated Isoquinolines: The introduction of a halogen atom, such as iodine, bromine, or chlorine, onto the isoquinoline ring transforms it into a versatile building block for cross-coupling reactions. acs.org The carbon-halogen bond serves as a reactive site for forming new carbon-carbon or carbon-heteroatom bonds via powerful methods like the Suzuki, Sonogashira, and Stille couplings. acs.org This capability is crucial for assembling complex molecular frameworks from simpler precursors. Furthermore, the position of the halogen substituent can profoundly influence the biological activity of the molecule, in some cases switching the selectivity of a drug candidate between different enzyme targets. nih.gov

Aminated Isoquinolines: The amino group is a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals. chemrxiv.orgunibo.it Its ability to act as a hydrogen bond donor and acceptor, as well as its basicity, allows it to form critical interactions with biological targets like proteins and nucleic acids. Aminated isoquinolines are prevalent in bioactive molecules and natural products. chemrxiv.org For instance, derivatives of 8-aminoisoquinoline (B1282671) have been investigated as intermediates for antimalarial drugs, highlighting the therapeutic importance of this specific substitution pattern. cookechem.com

The dual presence of both a halogen and an amine on the same isoquinoline scaffold creates a molecule with orthogonal reactive sites, offering a pre-programmed platform for sequential and site-selective modifications.

Rationales for Investigating 5-Iodoisoquinolin-8-amine

The specific compound this compound is of particular interest to synthetic and medicinal chemists due to its unique combination of structural features and its inherent potential as a synthetic intermediate.

This compound possesses a distinct substitution pattern that presents both opportunities and synthetic hurdles. The iodine atom at the C5 position and the amino group at the C8 position create a specific electronic and steric environment.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1512345-29-7 | bldpharm.com |

| Molecular Formula | C₉H₇IN₂ | cymitquimica.com |

| Molecular Weight | 270.07 g/mol | cymitquimica.com |

| Topological Polar Surface Area | 38.9 Ų | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

The synthesis of such polysubstituted isoquinolines is not trivial. Direct electrophilic halogenation of the isoquinoline ring typically occurs at the C5 or C8 positions due to the inherent electronic properties of the bicyclic system. acs.org Achieving a specific, multi-substituted pattern like 5-iodo-8-amino often requires a carefully designed, multi-step synthetic sequence. This can involve the use of directing groups, protection/deprotection strategies, and regioselective reactions to install the desired functionalities at the correct positions. harvard.edu The synthesis of various aminated heterocycles presents its own set of challenges, requiring methodologies that are tolerant of other functional groups and provide control over regioselectivity. unibo.itijrpr.comwiley.com

The primary value of this compound lies in its potential as a versatile precursor for more complex molecules. The strategic placement of the iodo and amino groups allows for a wide range of subsequent chemical modifications.

Table 2: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Outcome |

|---|---|---|

| Iodine (at C5) | Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) | Introduction of aryl, alkyl, or alkynyl groups |

| Iodine (at C5) | Buchwald-Hartwig amination | Formation of a new C-N bond |

| Amine (at C8) | Acylation / Amidation | Formation of amides |

| Amine (at C8) | Alkylation | Formation of secondary or tertiary amines |

| Amine (at C8) | Diazotization | Conversion to other functional groups (e.g., -OH, -F, -Cl) |

This dual functionality makes this compound an ideal starting material in drug discovery programs. For example, the related compound, 5-iodoisoquinoline (B1339040), has been identified as a potent inhibitor of the SARM1 NADase enzyme, showing potential for neuroprotection. medchemexpress.com The 8-aminoisoquinoline core is a known scaffold for antimalarial agents. cookechem.com Therefore, this compound provides a platform to combine features from different pharmacophores, enabling chemists to explore new chemical space and develop novel therapeutic agents. Its structure allows for the systematic elaboration of the isoquinoline core, making it a valuable tool in the construction of compound libraries for high-throughput screening and the development of complex natural product analogues. nih.govontosight.ai

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H7IN2 |

|---|---|

Molekulargewicht |

270.07 g/mol |

IUPAC-Name |

5-iodoisoquinolin-8-amine |

InChI |

InChI=1S/C9H7IN2/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-5H,11H2 |

InChI-Schlüssel |

WRMWOFQMVYKYJT-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C2C=CN=CC2=C1N)I |

Herkunft des Produkts |

United States |

Ii. Advanced Synthetic Methodologies for 5 Iodoisoquinolin 8 Amine and Its Derivatives

Strategies for Regioselective Iodination at C5 and Amination at C8

The introduction of an iodine atom at the C5 position and an amino group at the C8 position is a significant synthetic challenge. The positions C5 and C8 are part of the benzenoid ring of the isoquinoline (B145761) system and are common sites for electrophilic substitution, though often yielding mixtures of isomers. thieme-connect.deelsevierpure.com Strategies to achieve the desired 5,8-disubstitution pattern rely on directing effects, sequential functionalization, and modern catalytic methods.

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heterocyclic rings. baranlab.orggoogle.com The methodology involves a directing metalation group (DMG), which is typically a Lewis basic moiety that complexes with an organolithium reagent. baranlab.orgsemanticscholar.org This complexation facilitates the deprotonation of the proximal ortho-position, generating a stabilized aryllithium species that can then be quenched with a suitable electrophile. google.com

For the isoquinoline scaffold, the ring nitrogen itself can act as a DMG, but it typically directs lithiation to the C1 position. semanticscholar.org Achieving metalation at the C5 position is more complex and generally requires overriding this inherent C1 preference. This could theoretically be accomplished by installing a more powerful DMG at a position that directs to C5, such as C4 or C6. Alternatively, specific transition-metal-catalyzed C-H activation protocols, which operate through different mechanisms than DoM, have been developed for the functionalization of quinolines and isoquinolines at various positions, including C5 and C8. acs.org

In a hypothetical DoM approach to 5-iodoisoquinoline (B1339040), one would first need an isoquinoline bearing a potent DMG (e.g., an amide or carbamate (B1207046) at C4 or C6). Treatment with a strong, non-nucleophilic lithium base like lithium diisopropylamide (LDA) at low temperature would generate the C5-lithiated intermediate. semanticscholar.org Subsequent quenching with an electrophilic iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, would install the iodine atom at the C5 position.

Table 1: Conceptual Steps for C5-Iodination via Directed ortho Metalation (DoM)

| Step | Reagent/Condition | Purpose |

| 1. Substrate | Isoquinoline with C4 or C6 DMG | Directs lithiation to the C5 position. |

| 2. Metalation | LDA or s-BuLi/TMEDA, THF, -78 °C | Regioselective deprotonation at C5. |

| 3. Iodination | I₂, THF, -78 °C to r.t. | Electrophilic quench of the C5-lithiated intermediate. |

Introducing an amino group at the C8 position can be achieved through several classical and modern synthetic methods. The choice of strategy often depends on the available starting materials and the other substituents present on the isoquinoline ring.

Reductive amination is a robust method for forming amines from carbonyl compounds. nih.gov To apply this to the C8 position of isoquinoline, a precursor such as isoquinoline-8-carbaldehyde (B113021) or an 8-acylisoquinoline is required. The synthesis of such precursors can be challenging but may be accomplished through methods like the oxidation of 8-methylisoquinoline (B3029354) or formylation via a Reissert-type reaction.

Once the isoquinoline-8-carbaldehyde is obtained, the reductive amination proceeds in two stages, which are typically performed in a single pot. First, the aldehyde reacts with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, to form an imine intermediate. Second, a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or hydrogen gas over a metal catalyst, reduces the imine to the corresponding primary amine. nih.govnih.gov This method offers a direct route to the C8-amino functionality, provided the aldehyde precursor is accessible.

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.orgacsgcipr.org This palladium-catalyzed cross-coupling reaction allows for the amination of aryl halides or triflates under relatively mild conditions, showing broad functional group tolerance. wikipedia.orglibretexts.org The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the arylamine product and regenerate the catalyst. libretexts.org

To synthesize 5-iodoisoquinolin-8-amine using this approach, a suitable precursor would be a 5-iodoisoquinoline bearing a leaving group, such as bromine or chlorine, at the C8 position (i.e., 8-bromo-5-iodoisoquinoline). The coupling of this substrate with an ammonia equivalent (e.g., benzophenone (B1666685) imine followed by hydrolysis, or directly using ammonia under specific conditions) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a strong base would furnish the desired product. organic-chemistry.org The successful application of Buchwald-Hartwig amination for the synthesis of 5-(N-substituted-anilino)-8-hydroxyquinolines from 5-bromo-8-benzyloxyquinoline demonstrates the viability of this reaction on the related quinoline (B57606) scaffold. ias.ac.in

Table 2: Representative Conditions for Buchwald-Hartwig Amination

| Component | Example | Role |

| Substrate | Aryl Bromide (e.g., 8-Bromoisoquinoline) | Electrophilic partner |

| Amine Source | Ammonia, Benzylamine, or an Ammonia Surrogate | Nucleophilic partner |

| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Palladium source |

| Ligand | Xantphos, BINAP, or other bulky phosphines | Stabilizes Pd complex, facilitates catalytic cycle |

| Base | NaOt-Bu, Cs₂CO₃, or K₃PO₄ | Promotes deprotonation of the amine |

| Solvent | Toluene or Dioxane | Reaction medium |

A highly effective strategy for synthesizing polysubstituted aromatics is the sequential introduction of functional groups, where the electronic and steric properties of the first substituent influence the regioselectivity of the subsequent reaction. For this compound, a logical sequence involves C5-iodination followed by C8-amination (via a nitro intermediate).

Standard electrophilic nitration of isoquinoline with nitric and sulfuric acids typically produces a mixture of 5-nitroisoquinoline (B18046) and 8-nitroisoquinoline. thieme-connect.de If one begins with 5-iodoisoquinoline, the directing effects of the iodine substituent come into play. Halogens are deactivating yet ortho-, para-directing groups. In the context of the isoquinoline ring, the C5-iodo substituent would direct incoming electrophiles to the C6 and C8 positions. Given that C8 is already an electronically favored position for nitration, it is highly probable that the nitration of 5-iodoisoquinoline would regioselectively yield 5-iodo-8-nitroisoquinoline.

The final step is the reduction of the nitro group to an amine. This transformation is reliably achieved using a variety of standard reducing agents, such as tin(II) chloride (SnCl₂) in hydrochloric acid, catalytic hydrogenation with H₂ over palladium on carbon (Pd/C), or iron powder in acetic acid. This sequential approach offers a classical and predictable route to the target molecule.

Amination Approaches for the Isoquinoline Core

Novel Ring-Closure Approaches to the this compound Scaffold

Instead of functionalizing a pre-existing isoquinoline ring, an alternative approach is to construct the heterocyclic system from acyclic precursors that already contain the required substituents. The Bischler-Napieralski reaction is a classic method that accomplishes this by the acid-catalyzed cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline, which can then be aromatized. wikipedia.orgorganic-chemistry.orgjk-sci.com

To apply this methodology to the synthesis of this compound, a specifically substituted phenethylamine (B48288) would be required as the starting material, for instance, 2-(3-iodo-6-nitrophenyl)ethan-1-amine. This precursor could be acylated (e.g., with acetyl chloride) to form the corresponding amide. Treatment of this amide with a strong dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), would induce cyclization. organic-chemistry.orgslideshare.net

The regiochemistry of the ring closure is critical. Electrophilic aromatic substitution typically occurs para to an activating group or meta to a deactivating group. In the proposed precursor, the cyclization must occur ortho to the iodine and meta to the strongly deactivating nitro group. This orientation is electronically disfavored due to the deactivating nature of both substituents, likely necessitating harsh reaction conditions (e.g., refluxing in P₂O₅/POCl₃) to drive the reaction. jk-sci.com Following the successful cyclization and subsequent aromatization (often with a mild oxidant like palladium on carbon), the nitro group would be reduced to afford the final this compound. While challenging, this approach builds the desired substitution pattern directly into the heterocyclic scaffold during its formation.

Hypervalent Iodine-Mediated Cyclization Precursors

Hypervalent iodine reagents have emerged as powerful tools in organic synthesis, offering mild and efficient pathways for a variety of transformations, including the cyclization of N-alkenylamides. beilstein-journals.orgbeilstein-archives.org These reagents can mediate the formation of heterocyclic systems through intramolecular oxidative cyclization. In the context of synthesizing isoquinoline derivatives, hypervalent iodine compounds can be employed to facilitate the ring-closure step.

For instance, the intramolecular oxidative cyclization of ketoximes with alkenes to prepare isoquinoline N-oxides has been demonstrated using phenyliodine bis(trifluoroacetate) (PIFA) as an oxidant. acs.orgnih.gov This type of reaction proceeds by the oxidation of the oxime fragment by the hypervalent iodine reagent, turning it into an electrophile that is subsequently trapped by the alkenyl moiety to form the heterocyclic ring. acs.org While this method directly yields isoquinoline N-oxides, these intermediates can be further functionalized or deoxygenated to afford the desired isoquinoline core.

The general applicability of hypervalent iodine-mediated cyclization is highlighted by the synthesis of various benzo-fused N-heterocycles. nih.gov The choice of the hypervalent iodine reagent and reaction conditions, such as the solvent, can significantly influence the reaction's outcome and yield. acs.org For the synthesis of a specifically substituted compound like this compound, this methodology would necessitate a precursor containing an o-vinylaryl ketoxime with the appropriate substitution pattern on the aromatic ring.

Table 1: Hypervalent Iodine Reagents in Cyclization Reactions

| Hypervalent Iodine Reagent | Abbreviation | Typical Application |

|---|---|---|

| Phenyliodine diacetate | PIDA | Oxidative cyclizations |

| Phenyliodine bis(trifluoroacetate) | PIFA | Synthesis of isoquinoline N-oxides |

Cascade Reactions for Isoquinoline Ring Formation

Cascade reactions, also known as tandem or domino reactions, offer an efficient approach to the synthesis of complex molecules like isoquinolines from simpler starting materials in a single operation. These reactions involve a sequence of intramolecular transformations where the product of one reaction is the substrate for the next.

One notable example is the organocatalytic enantioselective synthesis of highly functionalized hydroisoquinolines through a trienamine-mediated [4+2]-cycloaddition/nucleophilic ring-closing reaction cascade. rsc.org This process allows for the construction of the hydroisoquinoline scaffold with high stereoselectivity. Further transformations of the resulting cycloadducts can then be performed to achieve the desired aromatic isoquinoline.

Another approach involves visible-light-promoted radical cascade reactions. For instance, a decarboxylative acyl radical acylation/cyclization cascade of N-methacryloylbenzamides has been used to access acylated isoquinoline-1,3(2H,4H)-diones. researchgate.netrsc.org Similarly, a radical cascade trifluoromethylation/cyclization of N-benzamides with CF3SO2Na provides an efficient route to CF3-containing isoquinoline-1,3-diones under mild, metal-free conditions. researchgate.net These dione (B5365651) products can serve as versatile intermediates for further derivatization to obtain the target aminoisoquinoline.

The synthesis of pyrrolo[2,1-a]isoquinolines has been achieved through a cascade involving a formal [3+2]-cycloaddition of push-pull nitro heterocycles with carbonyl-stabilized isoquinolinium ylides. acs.org This transformation proceeds through a one-pot sequence of cycloaddition, dearomatization, ring-opening, and elimination. acs.org

Green Chemistry Approaches to the Synthesis of Halogenated Aminoisoquinolines

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. This involves the use of environmentally benign solvents, catalysts, and reaction conditions.

A significant advancement in the green synthesis of isoquinolones is the use of water as a solvent and air as the sole oxidant in a Rh(III)-catalyzed C-H activation of substituted benzamides. rsc.org This method is highly regioselective and can be performed on a gram scale. The isoquinolone product conveniently precipitates from the aqueous solution, simplifying purification. rsc.org Such an approach could be adapted for the synthesis of halogenated and aminated isoquinolone precursors.

The development of sustainable processes in synthetic chemistry is a continuous effort, with a focus on reducing hazardous waste and improving atom economy. unibo.it For the synthesis of halogenated aminoisoquinolines, this would entail exploring catalytic halogenation and amination methods that avoid the use of stoichiometric and often toxic reagents. While specific green methods for this compound are not extensively documented, the broader trends in green chemistry provide a framework for developing such syntheses.

Precursors and Advanced Intermediates in this compound Synthesis

The synthesis of a complex molecule like this compound relies heavily on the availability of appropriately functionalized starting materials. The preparation of substituted benzene (B151609) and pyridine (B92270) derivatives is a critical first step in many isoquinoline syntheses.

For instance, the synthesis of 3-aryl-2-quinolones, which share a structural resemblance to isoquinolones, can start from o-halo-substituted benzaldehydes. mdpi.com Similarly, the synthesis of the target molecule would likely begin with a benzene derivative bearing iodo, nitro (as a precursor to the amine group), and other functionalities necessary for the subsequent cyclization to form the isoquinoline ring. The synthesis of amino dimethoxyacetophenones from 3,5-dimethoxyaniline (B133145) demonstrates a strategy for preparing highly substituted benzene-based building blocks. mdpi.com

The functionalization of pyridine rings is also a key area of research, with methods available for C-H functionalization to introduce various substituents. researchgate.net Rh(III)-catalyzed regioselective hydroarylation of alkynes via directed C-H functionalization of pyridines provides a route to trisubstituted (pyridin-3-yl)alkenes, which can be valuable precursors. researchgate.net

Table 2: Examples of Functionalized Precursors

| Precursor Type | Key Functional Groups | Potential Use in Synthesis |

|---|---|---|

| Substituted Benzene | Iodo, Nitro, Formyl, Acetyl | Direct precursor for isoquinoline ring formation |

The synthesis of pre-functionalized isoquinolines, such as iodoisoquinolines and aminoisoquinolines, provides a more direct route to the target compound. These molecules serve as advanced intermediates that can be further modified.

Methods for the synthesis of 1-aminoisoquinolines have been reported, providing access to a key functional group. nih.gov The introduction of an iodine atom onto the isoquinoline scaffold can be achieved through various halogenation techniques. For example, the reaction of 2-alkynyl-1-methylene azide (B81097) aromatics with iodine donors can yield 4-iodoisoquinolines. organic-chemistry.org

The construction of the isoquinoline ring with the desired substituents already in place is a powerful strategy. A versatile synthesis of substituted isoquinolines has been developed that allows for the convergent assembly of multiple components in a single operation. harvard.edu This method can be used to introduce substituents at various positions of the isoquinoline ring. For the synthesis of this compound, a strategy that allows for the specific placement of the iodo and amino (or a precursor) groups at the 5 and 8 positions, respectively, would be required. This could potentially be achieved by starting with a suitably substituted o-tolualdehyde derivative. harvard.edu

Iii. Chemical Reactivity and Derivatization Strategies of 5 Iodoisoquinolin 8 Amine

Transformations Involving the Amino Group at C8

The primary aromatic amine at the C8 position is a key site for a multitude of chemical modifications. Its reactivity is typical of anilines, allowing for a range of classical and modern organic transformations.

The nucleophilic nature of the C8-amino group facilitates its reaction with alkylating and acylating agents.

N-Alkylation: This reaction involves the introduction of alkyl groups onto the nitrogen atom. Direct alkylation with alkyl halides can sometimes lead to overalkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts due to the increasing nucleophilicity of the alkylated products. researchgate.net To achieve selective mono-alkylation, methods employing reductive amination or the use of N-aminopyridinium salts as ammonia (B1221849) surrogates can be employed. nih.gov These strategies provide better control over the degree of alkylation. nih.gov

N-Acylation: The reaction of the amino group with acylating agents such as acyl chlorides or anhydrides proceeds readily to form the corresponding amides. semanticscholar.orgnih.gov This transformation is often used to install protecting groups or to introduce specific functionalities. The reaction is typically carried out in the presence of a base, like N,N-diisopropylethylamine (DIPEA), to neutralize the acid byproduct. semanticscholar.org Dicyclohexylcarbodiimide (DCC) can also be used to couple carboxylic acids directly with the amine. researchgate.net

| Transformation | Reagent Class | Typical Conditions | Product |

|---|---|---|---|

| N-Alkylation | Alkyl Halides (e.g., CH₃I) | Base (e.g., K₂CO₃, NaHCO₃) | N-Alkyl-5-iodoisoquinolin-8-amine |

| N-Acylation | Acyl Chlorides (e.g., Benzoyl chloride) | Base (e.g., DIPEA, Pyridine) in CH₂Cl₂ | N-Acyl-5-iodoisoquinolin-8-amine |

| N-Acylation | Carboxylic Anhydrides (e.g., Acetic anhydride) | Base or Acid Catalyst | N-Acyl-5-iodoisoquinolin-8-amine |

| N-Acylation | Carboxylic Acids | Coupling Agent (e.g., DCC, DMAP) | N-Acyl-5-iodoisoquinolin-8-amine |

Diazotization of the primary aromatic amine at C8 opens a gateway to a vast number of functional group interconversions. byjus.com This process involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl or H₂SO₄, to form a diazonium salt. byjus.comorganic-chemistry.org

The resulting 5-iodo-8-isoquinolinediazonium salt is a highly versatile intermediate. It can undergo a variety of subsequent reactions, most notably the Sandmeyer and related transformations, to introduce a wide range of substituents in place of the original amino group. wikipedia.orgbyjus.comorganic-chemistry.org

Sandmeyer Reactions: These copper(I)-catalyzed reactions allow for the replacement of the diazonium group with halides (Cl⁻, Br⁻) or pseudohalides (CN⁻). wikipedia.orgnih.gov For instance, treatment with CuCl would yield 8-chloro-5-iodoisoquinoline. While the Sandmeyer reaction is a powerful tool, the introduction of an iodo group via this method (using KI) often does not require a copper catalyst. organic-chemistry.org

| Reaction | Reagents | Product Functional Group at C8 |

|---|---|---|

| Sandmeyer (Chlorination) | CuCl, HCl | -Cl |

| Sandmeyer (Bromination) | CuBr, HBr | -Br |

| Sandmeyer (Cyanation) | CuCN, KCN | -CN |

| Schiemann Reaction | HBF₄, heat | -F |

| Iodination | KI | -I |

| Hydroxylation | Cu₂O, Cu(NO₃)₂, H₂O | -OH |

The C8-amino group can readily undergo condensation reactions with aldehydes or ketones to form Schiff bases, which contain a C=N (azomethine) double bond. ekb.egnih.gov This reaction is typically catalyzed by an acid and involves the elimination of a water molecule. redalyc.org The formation of these imine derivatives is often reversible and can be controlled by reaction conditions. mdpi.com The diverse range of available aldehydes and ketones allows for the synthesis of a wide variety of Schiff base derivatives of 5-Iodoisoquinolin-8-amine, which can serve as ligands for metal complexes or as intermediates for further synthetic elaborations. bepls.com

For analytical purposes, such as in metabolomics or proteomics, derivatizing the amino group can significantly improve detection by liquid chromatography-mass spectrometry (LC-MS/MS). nih.gov Attaching a "tag" can enhance chromatographic separation, increase ionization efficiency, or introduce a fluorescent or chromophoric moiety. nih.govresearchgate.net

Common derivatization reagents for primary amines that would be applicable to this compound include:

Dansyl Chloride (DNS-Cl): Reacts with the amino group to form a highly fluorescent sulfonamide derivative, greatly enhancing detection limits in fluorescence-based assays. nih.gov

9-fluorenylmethyl chloroformate (Fmoc-Cl): Forms a carbamate (B1207046) derivative that provides good chromatographic properties and strong UV absorbance. nih.gov

o-Phthalaldehyde (OPA): Reacts in the presence of a thiol to form a fluorescent isoindole derivative. nih.gov

These derivatization strategies are crucial for the sensitive and accurate quantification of this compound and its metabolites in complex biological matrices.

Reactions of the Iodo Substituent at C5

The iodo group at the C5 position is an ideal handle for introducing molecular complexity through transition-metal-catalyzed cross-coupling reactions. Aryl iodides are among the most reactive aryl halides in these transformations, often allowing for milder reaction conditions compared to the corresponding bromides or chlorides.

Palladium and nickel catalysts are most commonly employed for these powerful bond-forming reactions. eie.grnih.gov These methods allow for the creation of new carbon-carbon and carbon-heteroatom bonds at the C5 position of the isoquinoline (B145761) ring.

Key cross-coupling reactions applicable to this compound include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond, enabling the synthesis of biaryl compounds. nih.gov

Heck-Mizoroki Coupling: Palladium-catalyzed reaction with an alkene to form a C-C bond, resulting in a substituted alkene at the C5 position.

Sonogashira Coupling: Palladium- and copper-cocatalyzed reaction with a terminal alkyne to install an alkynyl group at C5.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine (primary or secondary) to form a new C-N bond, yielding a diaminosubstituted isoquinoline derivative.

Stille Coupling: Reaction with an organostannane reagent catalyzed by palladium to form a C-C bond.

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product at C5 |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | C-C (sp²-sp²) | Aryl |

| Heck | Alkene | Pd(OAc)₂, Ligand, Base | C-C (sp²-sp²) | Alkenyl |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | C-C (sp²-sp) | Alkynyl |

| Buchwald-Hartwig | R₂NH | Pd Catalyst, Ligand, Base | C-N | Amino |

| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | C-C | Aryl, Alkenyl, etc. |

These cross-coupling reactions dramatically expand the synthetic utility of this compound, allowing for the systematic modification of the C5 position to build complex molecular architectures.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SₙAr) is a key reaction for modifying aromatic rings. In this reaction, a nucleophile displaces a leaving group on the aromatic ring. fishersci.se Unlike electrophilic substitutions, SₙAr reactions are facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.gov These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex. youtube.com

In the context of the isoquinoline ring system, nucleophilic attack typically occurs at the C-1 position of the electron-deficient pyridine (B92270) ring. shahucollegelatur.org.in For this compound, direct SₙAr at the C-5 position to displace the iodide is generally unfavorable because the benzene (B151609) ring is electron-rich and lacks the necessary activation by strongly electron-withdrawing groups. The amino group at C-8 is an electron-donating group, which further deactivates the carbocyclic ring towards nucleophilic attack. Therefore, SₙAr reactions involving the displacement of the C-5 iodide are unlikely to occur under standard conditions.

Construction of Fused and Polycyclic Systems Incorporating this compound

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a halogen atom suitable for cross-coupling reactions, makes it an excellent precursor for the synthesis of fused and polycyclic systems.

Annulation Reactions at the Amino Group

The 8-amino group of this compound is a key handle for the construction of fused heterocyclic rings. Annulation reactions involving the amino group can be used to build additional rings onto the isoquinoline framework. For example, the reaction of 8-aminoisoquinoline (B1282671) derivatives with bifunctional electrophiles can lead to the formation of new heterocyclic systems.

One important class of fused systems that can be synthesized from amino-substituted heterocycles are fused pyrimidines. The synthesis of pyrimido[4,5-b]quinolines and other related fused systems often involves the cyclization of an amino-substituted quinoline (B57606) or isoquinoline with a suitable three-carbon synthon or a pre-formed pyrimidine (B1678525) precursor. nih.govrsc.org These reactions highlight the potential of the 8-amino group in this compound to participate in cyclization reactions to form novel polycyclic aromatic compounds.

Cyclocondensation Reactions with Adjacent Carbon Atoms

Cyclocondensation reactions offer another powerful strategy for the construction of fused systems from this compound. These reactions typically involve the reaction of the amino group with a carbonyl-containing compound, leading to the formation of a new ring fused to the isoquinoline core. For instance, the reaction of an 8-aminoisoquinoline with a 1,3-dicarbonyl compound could, in principle, lead to the formation of a fused pyridone ring.

The synthesis of pyrimidothienoisoquinolines has been reported through the intramolecular Thorpe-Ziegler cyclization of appropriately substituted isoquinoline derivatives, followed by cyclocondensation reactions. acs.org This demonstrates the utility of multi-step reaction sequences, initiated by reactions at the periphery of the isoquinoline core, to construct complex fused systems. While specific examples starting from this compound are not prevalent in the literature, the known reactivity of 8-aminoisoquinolines suggests that it would be a viable substrate for such transformations.

Iv. Advanced Spectroscopic and Structural Elucidation of 5 Iodoisoquinolin 8 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of 5-Iodoisoquinolin-8-amine in solution. By analyzing the chemical shifts, coupling constants, and through-space correlations of ¹H and ¹³C nuclei, an unambiguous assignment of all atoms in the molecule can be achieved.

Tautomerism, the interconversion of structural isomers through proton migration, is a key consideration for this compound. The presence of the 8-amino group introduces the possibility of amino-imino tautomerism, a form of prototropy. byjus.comwikipedia.org The molecule could exist in equilibrium between the dominant aromatic amine form (8-amino) and a less favored imine tautomer (8-imino).

Amino Form (A): The aromatic structure is fully retained.

Imino Form (B): A non-aromatic quinonoid-type structure.

The equilibrium between these forms is typically heavily skewed toward the aromatic amine form due to its greater thermodynamic stability. However, the position of this equilibrium can be influenced by factors such as solvent polarity and temperature. nih.gov High-resolution NMR spectroscopy is the primary tool for investigating this phenomenon. In most common NMR solvents like DMSO-d₆ or CDCl₃, the compound is expected to exist almost exclusively as the 8-amino tautomer. This would be confirmed by the observation of chemical shifts and coupling patterns consistent with a substituted aromatic isoquinoline (B145761) ring system. The presence of a distinct NH₂ proton signal, which may exhibit exchange broadening, further supports the amino structure. Were the imino tautomer present in any significant concentration, a separate set of signals corresponding to its unique electronic environment would be observed.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| H-1 | ~9.0-9.2 | s | - |

| H-3 | ~8.4-8.6 | d | J = ~5-6 Hz |

| H-4 | ~7.6-7.8 | d | J = ~5-6 Hz |

| H-6 | ~7.9-8.1 | d | J = ~8-9 Hz |

| H-7 | ~7.0-7.2 | d | J = ~8-9 Hz |

| 8-NH₂ | ~5.5-6.5 | br s | - |

For a planar molecule like this compound, conformational analysis primarily concerns the orientation of the amino group relative to the isoquinoline ring. nih.gov Rotation around the C8-N single bond is generally rapid at room temperature. However, steric hindrance from the peri-positioned H-7 atom could potentially lead to a preferred orientation or restricted rotation.

Two-dimensional NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental for this analysis. mdpi.com A NOESY experiment detects spatial proximity between protons. A correlation between the NH₂ protons and the H-7 proton would provide direct evidence for their close spatial relationship and help define the time-averaged conformation of the amino group. The absence of such a correlation might suggest a conformation where the amino group is oriented away from H-7, although this is less likely due to potential electronic repulsion with the lone pair on the ring nitrogen (N-2).

Advanced Mass Spectrometry Techniques

Mass spectrometry provides essential information about the molecular weight and elemental composition of this compound, while tandem mass spectrometry (MS/MS) reveals its structural backbone through controlled fragmentation.

In a tandem mass spectrometry experiment, the protonated molecular ion [M+H]⁺ of this compound is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a roadmap of the molecule's structure. Based on the known fragmentation patterns of isoquinoline alkaloids and related iodo-amino aromatic compounds, a plausible fragmentation pathway can be proposed. scielo.brresearchgate.netresearchgate.net

Loss of Ammonia (B1221849) (NH₃): A common fragmentation for primary aromatic amines is the neutral loss of ammonia from the protonated parent ion, leading to a significant fragment ion at m/z [M+H - 17]⁺.

Loss of Iodine Radical (I•): Homolytic cleavage of the C-I bond can result in the loss of an iodine radical, producing a fragment at m/z [M+H - 127]⁺. This corresponds to the 8-aminoisoquinoline (B1282671) cation.

Loss of Hydrogen Iodide (HI): Elimination of HI is another possible pathway, particularly in higher-energy collisions, resulting in a fragment at m/z [M+H - 128]⁺.

Ring Fragmentation: Subsequent fragmentation of the isoquinoline ring system can occur, often involving the loss of small molecules like HCN, leading to further daughter ions. researchgate.net

| Parent Ion [M+H]⁺ (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z |

|---|---|---|---|

| 271.0 | [C₉H₆IN]⁺ | NH₃ | 254.0 |

| 271.0 | [C₉H₈N₂]⁺ | I• | 144.0 |

| 271.0 | [C₉H₇N₂]⁺ | HI | 143.0 |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, allowing for the unambiguous determination of its elemental formula. The calculated exact mass for the neutral molecule C₉H₇IN₂ is 269.9705. HRMS analysis should yield a measured mass that matches this value to within a few parts per million (ppm).

Furthermore, HRMS confirms the isotopic pattern. Iodine is monoisotopic, consisting of 100% ¹²⁷I. docbrown.info Therefore, the isotopic pattern for the molecular ion will be dictated primarily by the natural abundance of ¹³C (~1.1%). The spectrum will show a prominent peak for the monoisotopic mass (M) and a smaller M+1 peak with an intensity approximately 9.9% of the M peak (corresponding to the probability of having one ¹³C atom in a nine-carbon molecule). This simple pattern confirms the presence of a single iodine atom and distinguishes it from compounds containing chlorine or bromine, which have characteristic M+2 isotopic peaks. docbrown.info

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of the molecule. The resulting spectra serve as a unique "molecular fingerprint" and confirm the presence of key functional groups. The assignments can be guided by studies on similar structures like isoquinoline, 8-hydroxyquinoline (B1678124), and other amino-iodopyridines. researchgate.netnih.gov

Key expected vibrational modes for this compound include:

N-H Stretching: As a primary aromatic amine, two distinct N-H stretching bands are expected in the 3300-3500 cm⁻¹ region of the IR spectrum. These correspond to the asymmetric and symmetric stretching modes. orgchemboulder.com

Aromatic C-H Stretching: Sharp bands appearing just above 3000 cm⁻¹ are characteristic of the C-H bonds on the isoquinoline ring.

N-H Bending (Scissoring): A characteristic medium to strong absorption is expected in the 1580-1650 cm⁻¹ region, arising from the in-plane bending of the amino group. orgchemboulder.com

C=C and C=N Ring Stretching: A series of sharp bands in the 1400-1620 cm⁻¹ region are characteristic of the aromatic isoquinoline core.

C-N Stretching: The stretching vibration of the C8-NH₂ bond is expected to appear as a strong band in the 1250-1340 cm⁻¹ range, typical for aromatic amines. orgchemboulder.com

C-I Stretching: The carbon-iodine bond stretch is expected to give rise to a strong absorption in the far-infrared region, typically between 500-600 cm⁻¹. Its low frequency is due to the high mass of the iodine atom.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | Strong |

| N-H Bend | 1580 - 1650 | Medium-Strong | Weak |

| Aromatic C=C/C=N Stretch | 1400 - 1620 | Strong-Medium | Strong |

| Aromatic C-N Stretch | 1250 - 1340 | Strong | Medium |

| C-I Stretch | 500 - 600 | Strong | Strong |

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure and Interactions

The electronic absorption and emission properties of this compound are of significant interest for determining its electronic structure and potential as a chromophore or fluorophore. A comprehensive search of scientific literature and chemical databases reveals a notable absence of published experimental UV-Vis and fluorescence data specifically for this compound.

The electronic spectrum of an aromatic molecule like this compound is primarily determined by the π-electron system of the isoquinoline core. The introduction of an amino group (-NH₂) at the C8 position and an iodine atom (-I) at the C5 position is expected to modulate these properties significantly. The amino group typically acts as an auxochrome, an electron-donating group that can cause a bathochromic (red) shift in the absorption and emission spectra due to the extension of the conjugated system through its lone pair of electrons. Conversely, the heavy iodine atom can influence the electronic transitions and may promote intersystem crossing, potentially affecting the fluorescence quantum yield.

Theoretical studies based on computational methods such as Time-Dependent Density Functional Theory (TD-DFT) could provide valuable predictions of the electronic spectra of this compound. nih.govrsc.org Such calculations for related isoquinoline and quinoline (B57606) derivatives have been shown to be effective in correlating theoretical predictions with experimental data. nih.govnih.govresearchgate.net However, specific computational studies for this compound were not found in the surveyed literature.

Without experimental or specific theoretical data, a detailed analysis of the electronic structure and interactions remains speculative. Further research is required to characterize the photophysical properties of this compound.

Table 1: Electronic Spectroscopy Data for this compound

| Parameter | Value | Conditions |

|---|---|---|

| UV-Vis Absorption | ||

| λmax (nm) | Data not available | Not applicable |

| Molar Absorptivity (ε, M⁻¹cm⁻¹) | Data not available | Not applicable |

| Fluorescence Emission | ||

| Emission λmax (nm) | Data not available | Not applicable |

| Quantum Yield (Φ) | Data not available | Not applicable |

X-ray Crystallography for Precise Solid-State Structure Determination

The precise three-dimensional arrangement of atoms and molecules in the solid state is determined by single-crystal X-ray crystallography. This technique provides definitive information on bond lengths, bond angles, torsional angles, and intermolecular interactions, which are fundamental to understanding the compound's physical and chemical properties.

A diligent search of crystallographic databases, including the Cambridge Structural Database (CSD), indicates that the crystal structure of this compound has not been experimentally determined and reported.

The molecular structure of this compound will be dictated by the geometry of the planar isoquinoline ring system, with the iodo and amine substituents. The C-I bond length and the geometry of the amino group relative to the aromatic ring are key structural parameters. In the solid state, it is anticipated that intermolecular hydrogen bonding involving the amino group would be a significant feature of the crystal packing. The presence of the iodine atom might also lead to halogen bonding interactions, which can influence the supramolecular architecture.

While experimental data is absent, computational methods such as Density Functional Theory (DFT) can be employed to predict the optimized molecular geometry of this compound. nih.govtandfonline.comresearchgate.net Such theoretical models have been successfully applied to other isoquinoline derivatives to provide insights into their structural characteristics. nih.govtandfonline.comresearchgate.net However, no specific computational studies on the solid-state structure of this compound are currently available in the public domain.

Table 2: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Key Bond Lengths (Å) | Data not available |

V. Computational and Theoretical Chemistry Studies of 5 Iodoisoquinolin 8 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Frontier Molecular Orbital (FMO) theory is a key application of quantum chemistry that explains chemical reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxiapptec.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. The energy of these orbitals and the gap between them (HOMO-LUMO gap) are critical descriptors of molecular reactivity and kinetic stability. nih.gov

For 5-Iodoisoquinolin-8-amine, the HOMO is expected to be localized primarily on the electron-rich portions of the molecule, namely the amino group (-NH2) and the aromatic ring system, which indicates these are the most probable sites for electrophilic attack. Conversely, the LUMO is likely distributed over the electron-deficient pyridine (B92270) ring of the isoquinoline (B145761) core, marking it as the probable site for nucleophilic attack.

The energy gap (ΔE = ELUMO – EHOMO) is a significant indicator of chemical reactivity. A smaller gap suggests that the molecule is more easily polarizable and thus more reactive. nih.gov While specific calculations for this compound are not widely available in published literature, data from the closely related compound 5-Chloro-7-Iodoquinolin-8-ol, calculated using DFT (B3LYP) and HF methods, provides valuable insight into the expected values. sid.ir The calculated HOMO and LUMO energies for this analog demonstrate that charge transfer occurs within the molecule. sid.ir

| Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| HF/LANL2MB | -8.62 | -0.91 | 7.71 |

| B3LYP/LANL2MB | -5.69 | -2.22 | 3.47 |

Table 1. Calculated Frontier Molecular Orbital Energies for the Analogous Compound 5-Chloro-7-Iodoquinolin-8-ol. sid.ir This data is illustrative of the values that would be expected for this compound.

A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. researchgate.netyoutube.com The map displays the electrostatic potential on the molecule's electron density surface, using a color scale where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). walisongo.ac.id

For this compound, an MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the nitrogen atom of the isoquinoline ring and the nitrogen of the 8-amino group due to the presence of lone pairs of electrons. These areas are the most likely sites for protonation and interaction with electrophiles.

Positive Potential (Blue): Located on the hydrogen atoms of the amino group, making them potential hydrogen bond donors. A significant region of positive potential, known as a sigma-hole (σ-hole), is also predicted on the outer surface of the iodine atom along the C-I bond axis. researchgate.net This σ-hole allows the iodine atom to act as a Lewis acid and form non-covalent interactions known as halogen bonds. researchgate.netmdpi.com

Neutral Potential (Green): Predominantly over the carbon-hydrogen bonds of the aromatic rings.

Quantum chemical calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which can be converted into ¹H and ¹³C NMR chemical shifts. nih.gov These predictions are invaluable for assigning peaks in experimental spectra and for distinguishing between different isomers. Computational tools can predict ¹H and ¹³C NMR spectra, including coupling constants, with increasing accuracy. nmrdb.orgbohrium.com

Vibrational Spectroscopy: DFT calculations can accurately predict the vibrational frequencies observed in Infrared (IR) and Raman spectra. By analyzing the computed vibrational modes, each peak in the experimental spectrum can be assigned to a specific molecular motion (e.g., N-H stretching, C=C bending). This detailed assignment confirms the presence of specific functional groups and provides a vibrational signature of the molecule. sid.ir

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Symmetric and asymmetric stretching of the amino group. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Stretching of C-H bonds on the isoquinoline ring. |

| C=N / C=C Stretch (Aromatic) | 1400 - 1650 | Stretching vibrations within the isoquinoline ring system. |

| N-H Bend | 1550 - 1650 | Bending (scissoring) motion of the amino group. |

| C-I Stretch | 500 - 600 | Stretching of the carbon-iodine bond. |

Table 2. Illustrative Predicted Vibrational Frequencies for this compound based on typical ranges for its functional groups.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system, MD simulations can reveal the conformational landscape of flexible molecules and the intricate effects of solvent on their structure and behavior. nih.gov

For this compound, MD simulations could be employed to:

Explore Conformational Flexibility: Analyze the rotational freedom of the C8-N bond and the orientation of the amino group relative to the isoquinoline ring. This can identify the most stable, low-energy conformations of the molecule.

Study Solvation Effects: Simulate the molecule in a solvent box (e.g., water) to understand how solvent molecules arrange themselves around the solute. This provides insight into hydration shells, the stability of specific hydrogen bonding networks between the amino group, the pyridine nitrogen, and water molecules, and how the solvent influences the molecule's conformational preferences.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful asset for elucidating the mechanisms of chemical reactions. By calculating the potential energy surface for a reaction, chemists can identify transition states, intermediates, and the activation energies associated with different reaction pathways.

For this compound, computational modeling could be used to investigate several potential reactions:

Electrophilic Aromatic Substitution: Determine the most likely position for substitution (e.g., nitration, halogenation) by comparing the activation energies for attack at different positions on the aromatic rings. The 8-amino group is a strong activating group, and modeling can quantify its directing effects.

Nucleophilic Aromatic Substitution: While less common for such a ring system, modeling could explore the feasibility of displacing the iodo group with a strong nucleophile.

Palladium-Catalyzed Cross-Coupling: The C-I bond is a common site for reactions like Suzuki or Buchwald-Hartwig coupling. Computational studies can model the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle to understand substituent effects and optimize reaction conditions.

Structure-Property Relationship (SPR) Modeling

Structure-Property Relationship (SPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate the chemical structure of compounds with their physical properties or biological activities. nih.gov These models rely on calculated molecular descriptors to predict the properties of new, untested molecules.

This compound could be included in an SPR study where descriptors are generated using computational methods. These descriptors can be categorized as:

Electronic: HOMO/LUMO energies, dipole moment, atomic charges.

Steric: Molecular volume, surface area, specific conformational descriptors.

Lipophilic: Calculated LogP (partition coefficient).

By building a model from a series of related isoquinoline derivatives, researchers could predict properties such as receptor binding affinity, toxicity, or solubility for this compound. Such models are instrumental in rational drug design and materials science for guiding the synthesis of new compounds with desired properties. rsc.org

Ligand-Target Interaction Prediction using Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively utilized in drug discovery to forecast the binding mode and affinity of a small molecule ligand, such as this compound, to a macromolecular target, typically a protein. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on a force field to estimate the binding energy. A lower binding energy generally indicates a more stable and favorable interaction.

While molecular docking studies are prevalent for a wide range of quinoline (B57606) and isoquinoline derivatives, a comprehensive search of scientific literature and databases did not yield specific molecular docking studies conducted on this compound. Consequently, detailed research findings, including specific protein targets, predicted binding affinities, and key interacting amino acid residues for this particular compound, are not available in the public domain at this time.

The general methodology for such a study would involve:

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized for its geometry and energy.

Selection and Preparation of the Target Protein: A protein of interest, potentially implicated in a disease pathway, would be selected. Its 3D structure, typically obtained from the Protein Data Bank (PDB), would be prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.

Docking Simulation: A docking algorithm would be used to place the ligand into the defined binding site of the protein in various orientations and conformations.

Scoring and Analysis: The resulting poses would be scored based on their predicted binding affinity (e.g., in kcal/mol). The poses with the best scores would be analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein.

Although no specific data tables can be generated for this compound due to the absence of published research, the following table illustrates the typical format and type of data that would be presented from such a study.

Hypothetical Molecular Docking Results for this compound

| Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|---|

| Example Target 1 | - | - | - |

| Example Target 2 | - | - | - |

| Example Target 3 | - | - | - |

(This table is for illustrative purposes only, as no specific data for this compound was found.)

The insights gained from molecular docking are invaluable for understanding the potential mechanism of action of a compound, guiding lead optimization in drug development, and identifying potential new therapeutic targets. Future computational studies on this compound would be necessary to elucidate its specific ligand-target interactions.

Vi. Applications in Chemical Biology in Vitro Studies

Exploration as Enzyme Inhibitors

The isoquinoline (B145761) nucleus is a common structural motif in a variety of enzyme inhibitors. semanticscholar.org Research into derivatives has revealed that substitutions on the isoquinoline ring can lead to potent and selective inhibitory activity against various enzymatic targets. semanticscholar.org

Hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes are critical regulators of cellular response to oxygen levels. mdpi.com By inhibiting PHD activity, the HIF transcription factors are stabilized, promoting the synthesis of proteins like erythropoietin (EPO). nih.gov This mechanism has made PHD inhibitors attractive therapeutic targets. mdpi.com

While direct studies on 5-Iodoisoquinolin-8-amine are not extensively documented in publicly available literature, the relevance of the substituted iodoisoquinoline scaffold is highlighted by its use in developing tool compounds for this target class. For instance, the compound N-[(4-hydroxy-8-iodoisoquinolin-3-yl)carbonyl]glycine has been utilized as a control inhibitor in molecular search studies aimed at discovering new natural product-based HIF-PHD inhibitors. nih.gov This indicates that the 8-iodoisoquinoline (B3059433) core is a recognized pharmacophore for interacting with the active site of PHD2. nih.gov Further research has explored indenoisoquinoline derivatives, which have been shown to affect the HIF signaling pathway, suggesting the isoquinoline scaffold's broader applicability in modulating this pathway. frontiersin.org

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. researchgate.net PARP inhibitors have emerged as significant therapeutic agents, particularly in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. scispace.com The isoquinoline scaffold is a key component in several PARP inhibitors.

Specifically, 5-aminoisoquinoline (B16527) (5-AIQ) is a well-established water-soluble, potent, and selective inhibitor of PARP-1. It is widely used as a pharmacological tool to investigate the consequences of PARP inhibition. Furthermore, research into selective inhibitors for PARP-2, an isoform with distinct roles from PARP-1, has utilized 5-iodoisoquinolin-1-one as a key precursor. In these studies, the 5-iodo group was used as a handle for chemical modification to synthesize a series of 5-benzamidoisoquinolin-1-ones, which were evaluated for their inhibitory activity against both PARP-1 and PARP-2. The resulting compounds showed selectivity for PARP-2, demonstrating the utility of the 5-substituted isoquinoline core in designing isoform-selective inhibitors.

| Compound Class | Target Enzyme(s) | Key Findings |

| 5-Aminoisoquinoline (5-AIQ) | PARP-1 | A potent and selective inhibitor used as a standard pharmacological tool. |

| 5-Benzamidoisoquinolin-1-ones | PARP-1, PARP-2 | Showed selective inhibition of PARP-2 over PARP-1 in in vitro assays. |

Tyrosyl DNA phosphodiesterase II (TDP2) is a unique enzyme responsible for repairing DNA damage caused by abortive topoisomerase II (Top2) activity. Specifically, TDP2 hydrolyzes the 5'-phosphotyrosyl bond that links Top2 to the DNA, a critical step in resolving Top2-mediated DNA breaks. Inhibiting TDP2 is a strategy to enhance the efficacy of clinical Top2 poison anticancer drugs.

The isoquinoline scaffold has been identified as a promising starting point for the development of TDP2 inhibitors. Through screening of compound libraries, isoquinoline-1,3-dione was discovered as a viable chemotype for selectively inhibiting TDP2. Structure-activity relationship studies on this scaffold led to the identification of analogs that inhibit recombinant TDP2 with IC₅₀ values in the low micromolar range, without significantly affecting the related enzyme TDP1. This discovery provides a platform for developing more potent and specific TDP2 inhibitors based on the isoquinoline core.

Vascular Adhesion Protein-1 (VAP-1), also known as semicarbazide-sensitive amine oxidase (SSAO), is an enzyme involved in leukocyte adhesion and migration, which are critical steps in inflammatory responses. VAP-1's enzymatic activity produces hydrogen peroxide and other reactive aldehydes, contributing to oxidative stress and inflammation. Consequently, VAP-1 has become a therapeutic target for various inflammatory diseases.

While numerous inhibitors of VAP-1 have been developed, there is limited specific information in the available scientific literature directly linking this compound or other isoquinoline derivatives to VAP-1 inhibition. A patent has disclosed the use of quinoline-based derivatives for treating diseases related to VAP-1, but this pertains to a different heterocyclic system. The exploration of the isoquinoline scaffold for VAP-1 inhibition appears to be an underexplored area of research.

Development as Antimicrobial Agents (In Vitro)

The isoquinoline framework is present in many natural and synthetic compounds that exhibit antimicrobial properties. semanticscholar.org Research has demonstrated that isoquinoline derivatives can possess potent bactericidal and fungicidal activities, making them an attractive scaffold for the development of new antimicrobial agents. semanticscholar.org

The antibacterial potential of isoquinoline and its related quinoline (B57606) structures has been well-documented. Halogenation of the quinoline ring, in particular, has been shown to be a viable strategy for enhancing antibacterial profiles.

Studies on compounds structurally similar to this compound provide insight into its potential antibacterial action. For example, 5-amino-8-hydroxyquinoline, which shares the same substitution pattern at positions 5 and 8, exhibits good antibacterial efficacy. In vitro assays have shown its activity is more pronounced against Gram-positive bacteria, such as Staphylococcus aureus, than against Gram-negative bacteria like Escherichia coli. The presence of a halogen, such as iodine, on the heterocyclic ring is often associated with increased antimicrobial potency, suggesting that this compound could also demonstrate significant antibacterial effects.

| Test Organism | Strain | Compound Tested | Result (Activity) |

| Staphylococcus aureus | (Gram-positive) | 5-amino-8-hydroxyquinoline | Good antibacterial efficacy observed. |

| Escherichia coli | (Gram-negative) | 5-amino-8-hydroxyquinoline | Weaker activity compared to S. aureus. |

Antifungal Activity

The quinoline and isoquinoline cores are recognized as "privileged structures" in the development of antimicrobial agents. nih.gov Various derivatives have been synthesized and evaluated for their ability to inhibit the growth of pathogenic fungi in vitro.

Novel 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives have demonstrated significant in vitro antifungal activity against a panel of seven clinically relevant fungal pathogens. nih.gov The minimum inhibitory concentrations (MICs) for some of these compounds were found to be as low as ≤ 0.0313 µg/mL against several priority pathogens, including various Candida species and Cryptococcus neoformans. nih.gov For instance, one of the most potent compounds, A14, showed remarkable potency against Cryptococcus gattii, C. neoformans, C. glabrata, and C. auris. nih.gov Similarly, studies on 7-arylamino-5,8-dioxo-5,8-dihydroisoquinoline-4-carboxylates have also reported good antifungal activity against pathogenic strains of Candida and Aspergillus. nih.gov Other research has highlighted the effectiveness of 8-quinolinamines against opportunistic yeasts such as Cryptococcus neoformans. researchgate.net

| Compound Class | Fungal Pathogen | Observed In Vitro Activity (MIC) | Source |

|---|---|---|---|

| 8-hydroxyquinolin-5-ylidene thiosemicarbazones | Candida auris | ≤ 0.0313 µg/mL | nih.gov |

| 8-hydroxyquinolin-5-ylidene thiosemicarbazones | Candida glabrata | ≤ 0.0313 µg/mL | nih.gov |

| 8-hydroxyquinolin-5-ylidene thiosemicarbazones | Cryptococcus neoformans | ≤ 0.0313 µg/mL | nih.gov |

| 7-arylamino-5,8-dioxo-5,8-dihydroisoquinolines | Candida spp. | Good Activity Reported | nih.gov |

| 7-arylamino-5,8-dioxo-5,8-dihydroisoquinolines | Aspergillus spp. | Good Activity Reported | nih.gov |

| 8-Quinolinamines | Cryptococcus neoformans | IC50 of 0.58 µg/mL (for compound 50) | researchgate.net |

Antileishmanial Activity

The 8-hydroxyquinoline (B1678124) (8-HQN) scaffold, a close structural relative of the isoquinolin-8-amine core, has been investigated for its activity against Leishmania parasites, the causative agents of leishmaniasis.

In vitro studies have demonstrated that 8-HQN is effective against both the promastigote and intracellular amastigote stages of various Leishmania species. nih.govnih.gov Research has established the 50% inhibitory concentration (IC50) of 8-HQN against Leishmania martiniquensis, Leishmania amazonensis, Leishmania infantum, and Leishmania braziliensis. nih.govnih.gov For L. martiniquensis, 8-HQN exhibited an IC50 of 1.60 µg/mL for promastigotes and 1.56 µg/mL for intracellular amastigotes. nih.gov The compound also demonstrated a high selectivity index, indicating it is more effective at inhibiting parasite growth than causing harm to host cells in these models. nih.gov

| Compound | Leishmania Species | Parasite Stage | Observed In Vitro Activity (IC50) | Source |

|---|---|---|---|---|

| 8-Hydroxyquinoline (8-HQN) | L. martiniquensis | Promastigotes | 1.60 µg/mL | nih.gov |

| 8-Hydroxyquinoline (8-HQN) | L. martiniquensis | Intracellular Amastigotes | 1.56 µg/mL | nih.gov |

| 8-Hydroxyquinoline (8-HQN) | L. amazonensis | Promastigotes | Data Reported | nih.gov |

| 8-Hydroxyquinoline (8-HQN) | L. infantum | Intracellular Amastigotes | Data Reported | nih.gov |

Investigation of Antiproliferative Activity in Cellular Models (In Vitro)

The antiproliferative properties of quinoline and isoquinoline derivatives have been explored in various cancer cell line models. The core structure is a scaffold for designing compounds with potential anticancer activity.

Studies on quinoline-5,8-diones revealed that these compounds exhibit antiproliferative activity comparable to the chemotherapy drug cisplatin (B142131) when tested against the P388 leukemia cell line. nih.gov Similarly, a series of phenylaminoisoquinolinequinones demonstrated moderate to high in vitro antiproliferative activity against three human cancer cell lines: AGS (gastric), SK-MES-1 (lung), and J82 (bladder). nih.govresearchgate.net Furthermore, metal complexes incorporating 8-hydroxyquinoline-derived ligands have shown potent cytotoxic effects, with some vanadium and nickel complexes displaying IC50 values below 10 μM in human melanoma (A375) and colon cancer (HCT-116) cell lines after 48 hours of incubation. mdpi.com

| Compound Class | Cancer Cell Line | Observed In Vitro Activity | Source |

|---|---|---|---|

| Quinoline-5,8-diones | P388 (Leukemia) | Activity comparable to cisplatin | nih.gov |

| Phenylaminoisoquinolinequinones | AGS (Gastric) | Moderate to high activity | nih.govresearchgate.net |

| Phenylaminoisoquinolinequinones | SK-MES-1 (Lung) | Moderate to high activity | nih.govresearchgate.net |

| Phenylaminoisoquinolinequinones | J82 (Bladder) | Moderate to high activity | nih.govresearchgate.net |

| Vanadium-8-HQ complexes | A375 (Melanoma) | IC50 < 10 µM | mdpi.com |

| Nickel-8-HQ complexes | HCT-116 (Colon) | IC50 < 10 µM | mdpi.com |

Structure-Activity Relationship (SAR) Studies for Biological Targets

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds based on the quinoline and isoquinoline scaffolds. These studies involve systematically modifying the chemical structure to identify key features that influence efficacy and interaction with biological targets.

For 8-hydroxyquinoline derivatives, SAR studies have shown that substitutions at various positions on the quinoline ring significantly impact their anticancer activity. nih.govnih.gov The introduction of halogen and alkoxymethyl groups, as well as the placement of Mannich bases, can modulate the compound's biological effects. nih.govnih.gov Physicochemical properties, such as the pKa values of donor atoms, are important factors, suggesting that protonation and the ability to chelate metal ions play a role in the mechanism of action. nih.govnih.gov In the case of phenylaminoisoquinolinequinones, research has indicated that the specific location and the electron-donating capacity of the substituted phenylamino (B1219803) group on the quinone nucleus lead to remarkable differences in antiproliferative activity. nih.govresearchgate.net Conversely, for some quinoline-5,8-diones, hydrophobicity was found not to correlate with their antiproliferative effects, suggesting other molecular properties are more critical for their activity. nih.gov

Vii. Applications in Materials Science and Catalysis

Role as Ligands in Transition-Metal Catalysis

Asymmetric catalysis, the synthesis of chiral molecules with a preference for one enantiomer, is of paramount importance in the pharmaceutical and fine chemical industries. A key strategy in this field is the use of chiral ligands to create an asymmetric environment around the metal catalyst. While numerous chiral ligands based on various scaffolds have been developed, the potential of a chiral derivative of 5-Iodoisoquinolin-8-amine as a ligand for asymmetric catalysis remains unexplored.

The unique combination of a halogen bond donor (iodine) and a coordinating amino group on the isoquinoline (B145761) framework could, in principle, lead to novel catalytic systems for various organic transformations. These could include cross-coupling reactions, C-H activation, and other synthetically valuable processes. However, no studies detailing the use of this compound in such catalytic systems have been reported.

Utilization in Functional Materials

Beyond catalysis and polymers, small organic molecules with unique structures can find applications in various functional materials, such as organic dyes, liquid crystals, or components of metal-organic frameworks (MOFs). The specific substitution pattern of this compound might lead to interesting photophysical or self-assembly properties. Nevertheless, there is currently no available research demonstrating the utilization of this compound in any such functional materials.

Organic Electronic and Photovoltaic Applications

The field of organic electronics and photovoltaics often utilizes nitrogen-containing heterocyclic compounds due to their favorable electronic properties, thermal stability, and tunable structures. researchgate.netnih.govnih.gov Quinoline (B57606) and isoquinoline derivatives, in particular, have been investigated for their electron-transporting capabilities, which are crucial for the performance of organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). researchgate.netnih.govnih.govresearchgate.net

Furthermore, metal complexes of quinoline derivatives, such as tris-(8-hydroxyquinoline)aluminum (Alq3), are well-known materials in OLEDs and have also been explored as buffer layer materials in inverted organic solar cells. rsc.orgresearchgate.net The introduction of an amino group, as seen in tris-(5-amino-8-hydroxyquinoline)aluminum complexes, can further modify the electronic properties, such as the highest occupied molecular orbital (HOMO) energy level, which is a critical parameter in the design of efficient solar cells. rsc.orgresearchgate.net The presence of the amino group in this compound could similarly influence its electronic characteristics, potentially making it a candidate for a component in organic electronic devices.

The potential performance of isoquinoline derivatives in photovoltaic applications can be inferred from studies on related compounds. For example, a luminescent down-shifting layer based on an isoquinoline-Eu(iii) complex has been shown to enhance the efficiency of crystalline silicon solar cells by converting UV radiation into visible light, thereby improving light harvesting. rsc.org This highlights the potential of the isoquinoline core in managing light for enhanced photovoltaic performance.

Below is a table summarizing the performance of a c-Si solar cell with and without an isoquinoline-based luminescent down-shifting layer, as reported in a study on a related isoquinoline complex. rsc.org

| Parameter | c-Si Cell (Bare) | c-Si Cell with LDSL |

| Short-circuit current density (Jsc) | 28.82 mA cm⁻² | 34.69 mA cm⁻² |

| Open-circuit voltage (Voc) | 630.6 mV | 635.7 mV |

| Fill factor (FF) | Stable | Stable |

| Overall efficiency | 14.10% | 16.62% |

This data illustrates the potential of isoquinoline-based materials to contribute to the enhancement of solar cell efficiency. While this is not a direct application of this compound, it underscores the relevance of the isoquinoline scaffold in photovoltaic research.

Adsorbents for Carbon Capture and Utilization

The global challenge of rising CO2 emissions has spurred research into effective carbon capture and utilization (CCU) technologies. mdpi.comijres.org Amine-based materials are a cornerstone of many CO2 capture strategies due to the reversible reaction between the basic amine groups and the acidic CO2 gas. ijres.orgnih.govresearchgate.net This technology can be broadly categorized into liquid amine scrubbing and solid amine-functionalized adsorbents. nih.govresearchgate.net